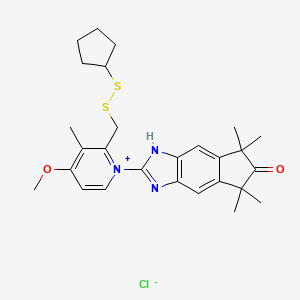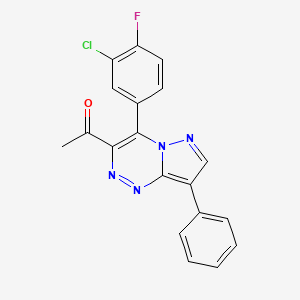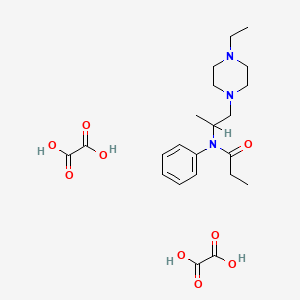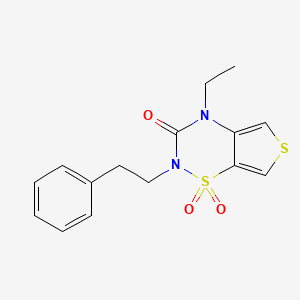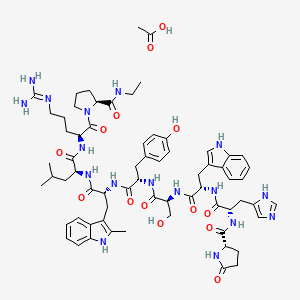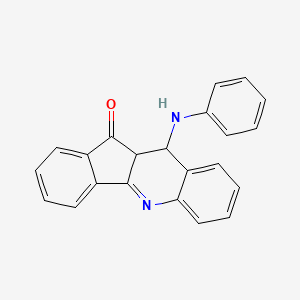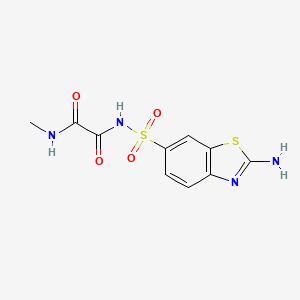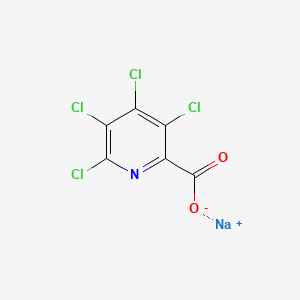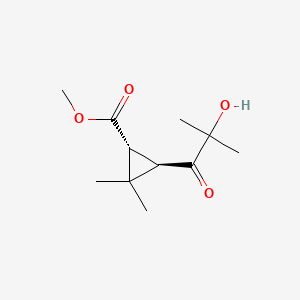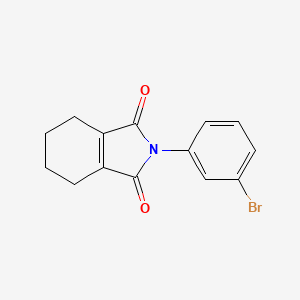
4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride is a complex organic compound with a unique structure that includes a cyclopentyl group, a diethylamino group, and a benzenemethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride typically involves multiple steps, including the formation of the benzenemethanol core, the introduction of the cyclopentyl group, and the attachment of the diethylamino group. Common synthetic routes may involve:
Formation of Benzenemethanol Core: This can be achieved through the reduction of benzaldehyde using reducing agents such as sodium borohydride.
Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzenemethanol moiety can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenemethanol moiety can yield benzaldehyde or benzoic acid, while substitution reactions can introduce various functional groups in place of the diethylamino group.
Applications De Recherche Scientifique
4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclopentyl-alpha-((methylamino)methyl)benzenemethanol hydrochloride
- 4-Cyclopentyl-alpha-((ethylamino)methyl)benzenemethanol hydrochloride
- 4-Cyclopentyl-alpha-((propylamino)methyl)benzenemethanol hydrochloride
Uniqueness
4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride is unique due to the presence of the diethylamino group, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
85689-95-8 |
|---|---|
Formule moléculaire |
C17H28ClNO |
Poids moléculaire |
297.9 g/mol |
Nom IUPAC |
1-(4-cyclopentylphenyl)-2-(diethylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-3-18(4-2)13-17(19)16-11-9-15(10-12-16)14-7-5-6-8-14;/h9-12,14,17,19H,3-8,13H2,1-2H3;1H |
Clé InChI |
DENQSSCWQVWPAU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C1=CC=C(C=C1)C2CCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


